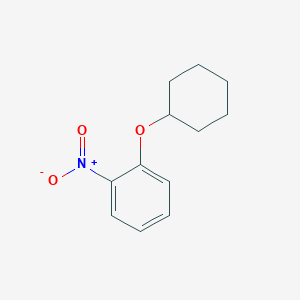

1-(Cyclohexyloxy)-2-nitrobenzene

Description

Contextualization within Aromatic Nitro Compounds and Ethers

As a member of the aromatic nitro compounds, 1-(Cyclohexyloxy)-2-nitrobenzene is part of a class of substances that are foundational to the synthesis of a vast array of industrial and pharmaceutical chemicals. The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. This characteristic is a cornerstone of its utility in chemical synthesis.

Simultaneously, the compound is classified as an aryl ether due to the presence of the cyclohexyloxy group attached to the benzene (B151609) ring. Aryl ethers are noted for their stability and are a common structural motif in natural products and synthetic molecules. The ether linkage in this compound adds a layer of chemical resilience and influences its physical properties, such as solubility and boiling point.

Academic Significance of the Compound's Structural Motifs

The structural arrangement of this compound, with a bulky cyclohexyloxy group adjacent to a nitro group, presents interesting steric and electronic effects. The steric hindrance from the cyclohexyl group can direct the regioselectivity of reactions at other positions on the benzene ring. Electronically, the interplay between the electron-donating ether oxygen and the electron-withdrawing nitro group activates the aromatic ring for specific types of chemical transformations.

The nitro group itself is a versatile functional group. It can be readily reduced to an amino group (-NH₂), opening up pathways to synthesize a wide range of substituted anilines, which are precursors for dyes, pharmaceuticals, and polymers. The potential for the nitro group to participate in various cycloaddition and condensation reactions further broadens the compound's synthetic applicability.

Overview of Research Trajectories

Research involving this compound and related structures primarily follows two main trajectories: synthetic applications and material science.

In synthetic chemistry , the compound serves as a key intermediate. Researchers are exploring its use in multi-step syntheses to build more complex molecules. A significant focus is on the reduction of the nitro group to form 2-cyclohexyloxyaniline, a valuable building block for creating heterocyclic compounds and other functionalized aromatic systems. Studies have demonstrated that the nitro group can be reduced to an amino group using various reducing agents, such as hydrogen gas with a catalyst or chemical reductants like tin(II) chloride. Furthermore, the compound can undergo nucleophilic aromatic substitution reactions, where the nitro group may be replaced by other nucleophiles under specific conditions.

In the realm of material science , the interest lies in the properties that the cyclohexyloxy and nitro moieties impart to larger molecules. For instance, the incorporation of such structures can influence the thermal stability, solubility, and optical properties of polymers and dyes. Research in this area investigates how the rigid cyclohexyl group and the polar nitro group can be leveraged to design new materials with tailored functionalities.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 30718-74-2 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.26 g/mol |

| Physical Form | Liquid |

| Purity | 97% |

| InChI Key | NWWDNUORQBVXQM-UHFFFAOYSA-N |

Table 1: Physicochemical properties of this compound. sigmaaldrich.com

Synthesis

The primary method for synthesizing this compound is through the nitration of 1-(cyclohexyloxy)benzene. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to favor the formation of the ortho-substituted product.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyloxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWDNUORQBVXQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 1 Cyclohexyloxy 2 Nitrobenzene Reactivity

Pathways of the Nitro Group Transformation

The transformation of the nitro group in 1-(cyclohexyloxy)-2-nitrobenzene is a key aspect of its chemical behavior, opening pathways to various functionalized aromatic compounds. These transformations primarily involve reduction and photoreactions.

Reduction Mechanisms

The reduction of the nitro group is a fundamental transformation that can proceed through several distinct mechanistic pathways, including catalytic hydrogenation, electrochemical reduction, and reductive cyclization. These methods offer routes to anilines, cyclic compounds, and other valuable nitrogen-containing molecules.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. While specific studies on this compound are not extensively documented, the mechanism can be inferred from studies on analogous nitroaromatic compounds using platinum catalysts. gla.ac.uk

The process is heterogeneous, occurring on the surface of the metal catalyst. gla.ac.uk The generally accepted mechanism involves the following key steps:

Adsorption of Reactants: Both hydrogen gas (H₂) and the nitroarene, this compound, are adsorbed onto the surface of the platinum catalyst.

Activation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive adsorbed hydrogen atoms.

Stepwise Reduction of the Nitro Group: The adsorbed nitro group undergoes a stepwise reduction through a series of intermediates. This process involves the sequential addition of hydrogen atoms and the elimination of water. The initial reduction likely forms a nitroso intermediate (1-cyclohexyloxy-2-nitrosobenzene), which is then further reduced to a hydroxylamino species (N-(2-(cyclohexyloxy)phenyl)hydroxylamine). Finally, the hydroxylamino intermediate is reduced to the corresponding aniline (B41778), 2-(cyclohexyloxy)aniline (B3001980).

Desorption of the Product: The final aniline product desorbs from the catalyst surface, regenerating the active sites for further reaction cycles.

The bulky cyclohexyloxy group in the ortho position may influence the rate and selectivity of the hydrogenation. Steric hindrance could affect the orientation of the molecule on the catalyst surface, potentially impacting the efficiency of the reduction.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Product |

| PtO₂ (Adams' catalyst) | Ethanol, Acetic Acid | Ambient | 1-4 | 2-(Cyclohexyloxy)aniline |

| Pt/C | Ethanol | Ambient to 80 | 1-10 | 2-(Cyclohexyloxy)aniline |

This table presents typical conditions for the catalytic hydrogenation of substituted nitroarenes, which are expected to be applicable to this compound.

The electrochemical reduction of nitroarenes offers an alternative, often milder, approach to hydrogenation. nih.govacs.org Studies on nitrobenzene (B124822) and its derivatives provide a framework for understanding the electrochemical behavior of this compound. The reduction is a multi-electron, multi-proton process, and the final product depends on the electrode material, the solvent system, and the pH of the electrolyte.

The general mechanism for the electrochemical reduction of a nitroarene in an aqueous or protic organic solvent involves a series of electron and proton transfer steps:

Initial Electron Transfer: The nitro group accepts an electron to form a radical anion.

Protonation and Further Reduction: The radical anion is protonated and undergoes further reduction through nitroso and hydroxylamino intermediates.

Formation of Aniline: The hydroxylamino intermediate is ultimately reduced to the corresponding aniline.

In aprotic media, the radical anion can be stable, and the reduction may proceed through different pathways, potentially leading to the formation of dimeric species like azoxy- and azobenzenes. The presence of the cyclohexyloxy group is not expected to fundamentally alter the sequence of electron and proton transfers but may influence the reduction potential and the stability of the intermediates due to its electronic and steric properties.

| Electrode Material | Electrolyte/Solvent | Potential (V vs. ref) | Primary Product |

| Lead, Mercury, Glassy Carbon | Aqueous acid or base, Protic organic solvents | Dependent on pH and electrode | 2-(Cyclohexyloxy)aniline |

| Platinum, Carbon Felt | Aprotic solvents (e.g., DMF, Acetonitrile) | Dependent on solvent and supporting electrolyte | Can lead to radical anions and dimeric products |

This table outlines general conditions for the electrochemical reduction of nitroarenes, providing a basis for the expected behavior of this compound.

The presence of the ortho-cyclohexyloxy group in this compound opens up the possibility of reductive cyclization reactions. In these reactions, the reduction of the nitro group is followed by an intramolecular cyclization, leading to the formation of heterocyclic compounds.

While specific examples for this compound are scarce, analogous reactions with other ortho-substituted nitroarenes are well-established. For instance, the reduction of 2-nitrophenoxy derivatives can lead to the formation of benzofuroxans or related N-heterocycles. The mechanism typically involves the formation of a reactive intermediate, such as a nitrene or a hydroxylamine, which then attacks the ortho substituent or the aromatic ring.

In the case of this compound, a potential reductive cyclization pathway could involve the formation of an intermediate that cyclizes onto the cyclohexyl ring, although this would depend on the specific reaction conditions and the nature of the reducing agent. A more likely pathway, especially under conditions that favor nitrene formation, would be cyclization onto the aromatic ring to form a phenoxazine-type structure, though this would require cleavage of the cyclohexyl group, or more complex rearrangements.

A plausible reductive cyclization pathway for an o-alkoxynitrobenzene involves the formation of a nitroso intermediate, which can then undergo cyclization. For example, reduction with a phosphite (B83602) reagent can lead to a nitrene intermediate that inserts into a C-H bond of the alkoxy group or the aromatic ring.

Photoreactions and Photo-Induced Transformations

The photochemistry of nitroaromatic compounds is a rich field, with reactions often proceeding through excited triplet states. For this compound, photo-induced transformations could involve intramolecular hydrogen abstraction or cleavage of the N-O bond.

Upon absorption of UV light, nitroaromatic compounds can be promoted to an excited state. One of the primary photochemical decay pathways for nitroarenes is the cleavage of the nitrogen-oxygen (N-O) bond. This photolysis can lead to the formation of a variety of reactive species.

For this compound, N-O photolysis would likely proceed through an excited triplet state. The initial step would be the homolytic cleavage of one of the N-O bonds in the nitro group, leading to the formation of a biradical species. This biradical can then undergo a variety of subsequent reactions.

A well-documented photoreaction for ortho-substituted nitrobenzenes is the photo-rearrangement to form a nitroso species. In the case of this compound, this could involve an intramolecular hydrogen abstraction from the cyclohexyl ring by the excited nitro group, followed by rearrangement. Specifically, a hydrogen atom from the cyclohexyl carbon adjacent to the ether oxygen could be abstracted, leading to a biradical intermediate. This intermediate could then rearrange to form a nitroso compound and a cyclohexanone (B45756) derivative, or other products depending on the specific reaction conditions and the fate of the radical intermediates.

Intramolecular Hydrogen Abstraction Mechanisms

Intramolecular hydrogen abstraction is a key process in the reactivity of certain substituted nitroaromatic compounds. While specific studies on this compound are not extensively detailed in the provided search results, the general principles of such mechanisms can be inferred. The spatial proximity of the cyclohexyloxy group to the nitro group can facilitate the abstraction of a hydrogen atom from the cyclohexane (B81311) ring by one of the oxygen atoms of the nitro group, particularly under photochemical or thermal conditions. This process would lead to the formation of a biradical intermediate, which can then undergo further reactions, such as cyclization or rearrangement, to yield various products. The feasibility of this pathway is influenced by the conformation of the cyclohexyloxy group and the electronic state of the nitroaromatic system.

Reactivity of the Aryl Ether Moiety

The aryl ether linkage in this compound is a focal point of its reactivity, susceptible to both cleavage and rearrangement reactions.

The cleavage of the C-O bond in aryl ethers is a synthetically important transformation. rsc.orgrsc.org In the context of this compound, this can be achieved under various conditions. Acid-catalyzed cleavage can occur, particularly with strong acids like hydrobromic or hydroiodic acid, where the ether oxygen is protonated, followed by nucleophilic attack by the halide ion. libretexts.org The presence of the nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution, potentially influencing the conditions required for ether cleavage. nih.gov

Reductive cleavage is another important pathway. Nickel-catalyzed systems have been developed for the reductive cleavage of aryl alkyl ethers to arenes. rsc.orgrsc.org Some of these methods have the advantage of not requiring an external reductant, with the alkoxy group itself serving as an internal source of hydrogen. rsc.orgrsc.org This approach offers a unique chemoselectivity, allowing for the reduction of the alkoxy group in the presence of other functional groups like alkenes and ketones. rsc.org

The cleavage of nitrobenzyl ethers using aqueous sodium hydroxide (B78521) in methanol (B129727) has also been reported, proceeding via oxidation at the benzylic position. nih.gov While this compound is not a nitrobenzyl ether, this highlights that the nitro group can play a role in facilitating cleavage reactions under specific conditions.

The Claisen rearrangement is a powerful rsc.orgrsc.org-sigmatropic rearrangement of allyl aryl ethers or allyl vinyl ethers that occurs upon heating. libretexts.orgorganic-chemistry.orglibretexts.org For a classical Claisen rearrangement to occur with this compound, the cyclohexyloxy group would need to be replaced with an allyloxy group. However, the principles of sigmatropic rearrangements and the influence of substituents on such reactions are relevant to understanding the potential for other, less common, rearrangement pathways.

The presence of the electron-withdrawing nitro group on the aromatic ring would be expected to influence the electronic nature of the transition state in a potential rearrangement. While the classical Claisen rearrangement is thermally induced, catalyzed versions, for instance with gold(I) catalysts, have been developed. acs.org These catalyzed rearrangements often proceed through ionic mechanisms. acs.org The electronic properties of the aromatic ring play a crucial role in these catalyzed processes, with electron-poor aromatic rings sometimes showing little to no conversion under standard conditions. acs.org

Influence of Substituents on Reaction Pathways

The nature and position of substituents on the aromatic ring and the ether moiety have a profound impact on the reactivity of aryl ethers. The strong electron-withdrawing nature of the nitro group in this compound significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. nih.gov Conversely, it activates the ring for nucleophilic aromatic substitution, where a nucleophile can replace a leaving group at the ortho or para positions relative to the nitro group.

The cyclohexyloxy group, being an alkoxy group, is generally considered an activating group and ortho, para-directing for electrophilic aromatic substitution due to the lone pairs on the oxygen atom that can be donated to the ring through resonance. This creates a competing electronic effect with the deactivating nitro group.

In the context of cleavage reactions, the presence of certain directing groups can be essential for the success of nickel-catalyzed reductive cleavage of some anisole (B1667542) derivatives. rsc.org The steric bulk of the cyclohexyloxy group can also play a role, influencing the accessibility of reagents to the reaction centers and potentially favoring certain reaction pathways over others.

The table below summarizes the expected influence of the substituents in this compound on different reaction types.

| Reaction Type | Influence of Nitro Group (-NO2) | Influence of Cyclohexyloxy Group (-O-Cyclohexyl) |

| Electrophilic Aromatic Substitution | Strong deactivation | Activation, ortho, para-directing |

| Nucleophilic Aromatic Substitution | Strong activation (ortho, para) | Weak influence |

| Ether Cleavage (Acid-catalyzed) | May influence reaction conditions | Site of protonation |

| Ether Cleavage (Reductive) | May influence catalyst activity | Can act as an internal reductant |

| Rearrangement Reactions | Influences transition state electronics | Steric bulk can affect feasibility |

Radical Reaction Mechanisms

Nitroaromatic compounds are well-known to participate in radical reactions. rsc.org The nitro group can be reduced to form a radical anion through single-electron transfer. nih.gov This radical anion can then undergo further transformations. Ethers are also known to be susceptible to attack by radicals, which can lead to the formation of peroxides in the presence of oxygen through a process called autoxidation. libretexts.org Therefore, it is plausible that this compound could undergo radical-mediated reactions.

The initiation of such reactions could occur photochemically or through the use of radical initiators. Once a radical is formed on the molecule, for instance, through hydrogen abstraction from the cyclohexane ring, a cascade of radical reactions could ensue, leading to a variety of products. The study of nitro-involved radical reactions has seen significant progress, providing efficient routes to various nitro-containing compounds and their derivatives. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 1-(cyclohexyloxy)-2-nitrobenzene. core.ac.uk By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the connectivity of atoms within the molecule can be definitively established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The aromatic protons on the nitrobenzene (B124822) ring typically appear in the downfield region, while the protons of the cyclohexyl group resonate at higher field strengths. The splitting patterns (multiplicities) of these signals, arising from spin-spin coupling, reveal the number of neighboring protons, which is crucial for assigning specific resonances to individual protons in the structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. For instance, the carbon atom attached to the nitro group and the carbon atom bonded to the oxygen of the cyclohexyloxy group will have distinct chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. core.ac.uk

2D NMR Techniques: For a more detailed and unambiguous structural elucidation, two-dimensional (2D) NMR experiments are often utilized. researchgate.net Techniques such as Correlation Spectroscopy (COSY) establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. core.ac.uk The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it reveals long-range couplings between protons and carbons (typically over two to three bonds), which helps to connect the cyclohexyl ring to the nitrobenzene moiety through the ether linkage. core.ac.ukresearchgate.net

A hypothetical table of expected NMR data for this compound is presented below. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 | 120 - 150 |

| Cyclohexyl Protons (CH-O) | 4.0 - 4.5 | 75 - 85 |

| Cyclohexyl Protons (other) | 1.2 - 2.0 | 20 - 40 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. nih.gov

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) corresponds to the intact molecule and provides its molecular weight. High-resolution mass spectrometry (HRMS) can determine the m/z value with very high accuracy, allowing for the calculation of the precise elemental formula. researchgate.net

The fragmentation of the molecular ion provides structural clues. For this compound, characteristic fragmentation pathways may include the loss of the cyclohexyl group, the nitro group, or other neutral fragments. The analysis of these fragment ions helps to confirm the presence of the different structural components of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 221 | Molecular Ion |

| [M - NO₂]⁺ | 175 | Loss of nitro group |

| [M - C₆H₁₁O]⁺ | 122 | Loss of cyclohexyloxy radical |

| [C₆H₅O]⁺ | 93 | Phenyl ether fragment |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. pressbooks.pub The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds within the molecule.

The key functional groups in this compound and their characteristic IR absorption ranges are:

Nitro Group (NO₂): This group exhibits two strong and characteristic stretching vibrations. The asymmetric stretch typically appears in the range of 1550-1475 cm⁻¹, and the symmetric stretch is observed between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C-O-C Ether Linkage: The stretching vibration of the ether linkage is expected to produce a strong absorption band in the region of 1260-1000 cm⁻¹.

Aromatic C-H Bonds: The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically appear above 3000 cm⁻¹.

Aliphatic C-H Bonds: The C-H stretching vibrations of the cyclohexyl group are observed in the 2960-2850 cm⁻¹ region. libretexts.org

Aromatic C=C Bonds: The stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to absorptions in the 1600-1450 cm⁻¹ range.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Ether (C-O-C) | Stretch | 1260 - 1000 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 2960 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

For this compound that exists in a crystalline form, X-ray Diffraction (XRD) is the definitive method for determining its three-dimensional atomic arrangement in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the unit cell can be determined.

Electroanalytical Methods for Nitro-Substituted Aromatics

Electroanalytical methods are valuable for studying the redox properties of nitro-substituted aromatic compounds like this compound. These techniques can provide insights into the reduction mechanism of the nitro group and can be developed into sensitive analytical methods for its quantification.

Voltammetric Techniques (e.g., Differential Pulse Voltammetry)

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to investigate the electrochemical behavior of electroactive species. jcsp.org.pk For nitroaromatic compounds, the nitro group is readily reduced at an electrode surface.

In a typical voltammetric experiment, the potential applied to a working electrode is varied, and the resulting current is measured. The potential at which the reduction occurs (the peak potential) is characteristic of the compound, and the magnitude of the current is proportional to its concentration. The electrochemical reduction of nitrobenzene, a related compound, has been studied using cyclic voltammetry, revealing information about the electron transfer process. sci-int.com DPV is a particularly sensitive technique that can be used for the determination of low concentrations of nitroaromatic compounds. researchgate.net

Chemometric Data Analysis for Overlapped Signals (PLS, PCR, CLS)

In complex samples where the voltammetric signals of different nitroaromatic compounds may overlap, chemometric methods can be employed for data analysis. Techniques such as Principal Component Regression (PCR), Partial Least Squares (PLS), and Classical Least Squares (CLS) are powerful multivariate calibration methods. These statistical tools can resolve overlapping signals and allow for the simultaneous quantification of multiple analytes, even in the presence of interfering species. While specific applications to this compound were not found, the principle of using chemometrics to analyze complex electrochemical data is well-established for various analytes.

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are fundamental in the analysis of this compound, enabling the separation of the compound from its starting materials, by-products, and degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for separating nitroaromatic compounds.

Methodology and Findings:

For the analysis of compounds structurally similar to this compound, such as other nitroaromatic compounds, C18 columns are frequently employed due to their hydrophobic nature, which allows for effective separation based on the analytes' polarity. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The addition of acids such as phosphoric acid or formic acid can improve peak shape and resolution. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the nitroaromatic structure provides strong chromophores.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, a typical starting point for method development would involve a C18 column and a gradient elution with a water/acetonitrile mobile phase. The gradient would be optimized to ensure adequate separation of the main component from any impurities.

Interactive Data Table: Representative HPLC Parameters for Analysis of Nitroaromatic Compounds

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for reversed-phase separation. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the column. |

| Gradient | 20% B to 80% B over 20 minutes | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |

| Detector | UV at 254 nm | The nitroaromatic ring absorbs strongly at this wavelength. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that this compound has a boiling point that may allow for volatilization without decomposition, GC can be a suitable method for its purity assessment.

Methodology and Findings:

In the GC analysis of nitroaromatic compounds, a capillary column with a non-polar or mid-polar stationary phase is typically used. The choice of carrier gas is usually helium or nitrogen. The temperature of the injection port and the oven temperature program are critical parameters that must be optimized to ensure efficient separation and prevent compound degradation. Flame Ionization Detection (FID) is a common detector for organic compounds, while an Electron Capture Detector (ECD) can offer higher sensitivity for electronegative compounds like nitroaromatics.

Interactive Data Table: Representative GC Parameters for Analysis of Volatile Nitroaromatics

| Parameter | Typical Condition | Purpose |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) | A common, non-polar column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (hold 1 min), then 10 °C/min to 280 °C (hold 5 min) | Separates compounds based on their boiling points. |

| Detector | Flame Ionization Detector (FID) | Provides a robust and linear response for most organic compounds. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with concentrated samples. |

Hyphenated Techniques (e.g., LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both qualitative and quantitative analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable for the analysis of this compound as it combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.

Methodology and Findings:

In an LC-MS analysis, the eluent from the HPLC column is directed into the ion source of a mass spectrometer. For nitroaromatic compounds, electrospray ionization (ESI) is a commonly used ionization technique, often in negative ion mode, which can readily deprotonate acidic protons or form adducts. The mass spectrometer can be operated in full scan mode to obtain mass spectra for compound identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification.

While no specific LC-MS studies dedicated to this compound are prominent, the general principles for analyzing nitroaromatic compounds would apply. The mass spectrum of this compound would be expected to show a prominent ion corresponding to its molecular weight, and fragmentation patterns could be used to confirm its structure. This technique is invaluable for identifying unknown impurities by providing molecular weight and structural information.

Interactive Data Table: Representative LC-MS Parameters for Nitroaromatic Compound Analysis

| Parameter | Typical Setting | Purpose |

| LC System | As described in the HPLC section | To separate the components of the mixture. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | To generate ions from the analytes. Negative mode is often suitable for nitroaromatics. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | To separate ions based on their mass-to-charge ratio. |

| Scan Mode | Full Scan (m/z 100-500) | To obtain a full mass spectrum for identification. |

| Capillary Voltage | 3.5 kV | To facilitate the electrospray process. |

| Drying Gas Flow | 10 L/min | To desolvate the droplets from the ESI source. |

| Drying Gas Temp. | 350 °C | To aid in the desolvation process. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key energetic and geometric parameters.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. mdpi.com For a molecule like 1-(Cyclohexyloxy)-2-nitrobenzene, DFT is instrumental in optimizing the molecular geometry and elucidating its electronic characteristics.

Calculations on similar nitroaromatic compounds using DFT can predict various properties, as illustrated in the table below. Natural Bond Orbital (NBO) analysis, a common DFT-based technique, can quantify the charge distribution, revealing the partial positive charge on the nitrogen atom of the nitro group and the electron donation from the ether oxygen to the ring.

Table 1: Representative DFT-Calculated Properties for a Substituted Nitrobenzene (B124822) Note: This table presents typical values for a related nitroaromatic ether as found in computational literature; specific experimental or calculated data for this compound is not readily available.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Relates to the ability to donate electrons (oxidation potential). |

| LUMO Energy | -1.5 to -2.5 eV | Relates to the ability to accept electrons (reduction potential). mdpi.com |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 4.0 to 5.0 Debye | Measures the overall polarity of the molecule. |

While DFT is highly effective, post-Hartree-Fock methods are employed when higher accuracy is required, particularly for energy calculations. numberanalytics.com These methods build upon the Hartree-Fock (HF) approximation by explicitly including electron correlation—the interactions between individual electrons that HF theory averages out. wikipedia.orgfiveable.me

Common post-HF methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)). wikipedia.org These approaches are more computationally demanding than DFT but provide benchmark-quality energies. ornl.gov For nitroaromatic compounds like nitrobenzene, high-level methods such as multi-state second-order perturbation theory (MS-CASPT2) have been used to accurately calculate vertical excitation energies and dissociation energy barriers, showing excellent agreement with experimental data. nih.govacs.orgacs.org For this compound, these methods would be crucial for obtaining precise values for reaction enthalpies or activation energies for processes like the rotation of the substituent groups or thermal decomposition.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is the set of mathematical functions used to construct the molecular orbitals. youtube.com Basis sets range from minimal (e.g., STO-3G) to increasingly larger and more flexible ones (e.g., Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVTZ). youtube.com

For a molecule with heteroatoms and potential for weak interactions, such as this compound, it is crucial to use basis sets that include polarization functions (e.g., 'd' and 'p' functions on heavy atoms and hydrogens, respectively) and diffuse functions (indicated by '+' or 'aug-'). Polarization functions allow for anisotropy in the electron distribution, while diffuse functions are essential for describing lone pairs and non-covalent interactions accurately. The choice of DFT functional (e.g., B3LYP, M06-2X) or the level of post-HF theory must also be carefully considered to balance computational cost with the desired accuracy for the property being investigated. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Unlike quantum mechanical methods that typically focus on static structures, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed picture of the conformational landscape and flexibility of this compound.

The key flexible regions in this molecule are the cyclohexane (B81311) ring, which can interconvert between chair and boat conformations, and the C-O-C-C dihedral angle defining the orientation of the cyclohexyloxy group relative to the benzene (B151609) ring. MD simulations can explore the potential energy surface associated with these motions, revealing the most stable conformations and the energy barriers between them. Studies on similar molecules, such as diphenyl ethers and other flexible aryl ethers, have successfully used MD to understand conformational preferences and their impact on physical properties. nih.govbenthamdirect.com For this compound, MD simulations in different solvents could also elucidate how the environment affects its conformational equilibrium and dynamic behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with a specific activity, such as biological potency or toxicity. researchgate.net For nitroaromatic compounds, QSAR models are frequently developed to predict their toxic effects on various organisms. mdpi.comosti.gov

To include this compound in a QSAR model, one would first calculate a set of numerical parameters, known as molecular descriptors, that encode its structural, physicochemical, and electronic features. These descriptors can range from simple counts of atoms and bonds to sophisticated quantum-chemically derived properties. For nitroaromatics, relevant descriptors often include:

Hydrophobicity (logP): The octanol-water partition coefficient.

Electronic Descriptors: Energies of the HOMO and LUMO, which relate to the molecule's redox properties. mdpi.com

Topological Indices: Numerical values derived from the molecular graph.

Steric Parameters: Descriptors related to molecular size and shape.

A statistical model is then built to relate these descriptors to the observed activity for a training set of molecules. nih.gov Such a model could then be used to predict the activity of this compound. Reviews of QSAR studies on nitroaromatic compounds show that properties like hydrophobicity and LUMO energy are often critical predictors of toxicity, as they relate to membrane transport and the propensity for reductive activation of the nitro group. mdpi.comnih.gov

Table 2: Common Descriptors Used in QSAR Models for Nitroaromatic Compounds

| Descriptor Class | Example Descriptor | Relevance to Activity/Toxicity |

|---|---|---|

| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | Governs transport across biological membranes. mdpi.com |

| Electronic | ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Relates to the ease of reduction of the nitro group, a key step in toxicity mechanisms. mdpi.com |

| Electronic | EHOMO (Energy of the Highest Occupied Molecular Orbital) | Indicates susceptibility to oxidation. mdpi.com |

| Steric/Topological | Molecular Weight (MW) | Relates to the size of the molecule. |

| Constitutional | Number of Nitrogen or Oxygen atoms | Can influence polarity and hydrogen bonding potential. mdpi.com |

Mechanistic Insights from Computational Approaches

The true power of computational chemistry lies in integrating insights from multiple methods to build a comprehensive understanding of a molecule's behavior and potential reaction mechanisms. For this compound, this synergy is invaluable.

DFT calculations can map out the entire potential energy surface for a proposed reaction, such as the reduction of the nitro group, which is a common metabolic pathway for nitroaromatics. ijrti.orgresearchgate.net By identifying transition states and intermediates, DFT can provide quantitative activation energies and reaction energies, explaining why certain pathways are favored over others. rsc.org For instance, DFT studies can clarify how the electronic influence of the ortho-cyclohexyloxy group modulates the reactivity of the nitro group compared to unsubstituted nitrobenzene. ijrti.org

MD simulations complement this by showing how molecular flexibility and solvent effects can influence reactivity. benthamdirect.com The conformational state of the cyclohexyloxy group could sterically hinder or facilitate access to the nitro group by a reactant or an enzyme active site. Finally, QSAR models can bridge the gap between these fundamental molecular properties and macroscopic biological outcomes, providing a statistically validated link between calculated descriptors (like E_LUMO from DFT) and observed toxicity. nih.govnih.gov Together, these computational approaches provide a powerful, multi-scale framework for probing the chemistry and biological implications of this compound.

Transition State Analysis

Transition state analysis is a critical component of computational chemistry for understanding reaction kinetics. It involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating its energy relative to the reactants. This energy difference is the activation energy barrier, a key determinant of the reaction rate. For reactions involving this compound, such as the reduction of the nitro group or the cleavage of the ether linkage, computational methods like Density Functional Theory (DFT) are employed to model these high-energy states.

Similarly, the cleavage of the ether bond in this compound under acidic conditions would proceed through a transition state that can be modeled computationally. For ethers with primary or secondary alkyl groups, the reaction typically follows an S\textsubscript{N}2 mechanism where the nucleophile attacks the less sterically hindered carbon. pressbooks.pub In the case of this compound, the cyclohexyl group is secondary. Computational modeling of the protonated ether and the subsequent nucleophilic attack would reveal the geometry and energy of the S\textsubscript{N}2 transition state.

Reaction Pathway Elucidation

The elucidation of reaction pathways through computational means provides a step-by-step understanding of how reactants are converted into products. For this compound, two primary reaction pathways are of interest: the reduction of the nitro group and the cleavage of the ether bond.

Nitro Group Reduction:

The catalytic hydrogenation of nitroaromatics is a complex process involving multiple intermediates. DFT studies on nitrobenzene reduction have identified several possible mechanisms. lboro.ac.uklboro.ac.ukacs.org One proposed pathway involves the following steps:

C₆H₅NO₂* → C₆H₅NOOH* → C₆H₅N(OH)₂* → C₆H₅NOH* → C₆H₅NHOH* → C₆H₅NH* → C₆H₅NH₂* lboro.ac.uklboro.ac.uk

In this mechanism, the nitro group is sequentially hydrogenated and deoxygenated. The double H-induced dissociation of the N-O bond has been identified as a preferential path for the activation of the nitro group. lboro.ac.uklboro.ac.uk Another study suggests that a single H-induced dissociation mechanism might be more favorable under certain conditions. acs.org These computational studies clarify why aniline (B41778) is the major product in the reduction of nitrobenzene. lboro.ac.uklboro.ac.uk The presence of the bulky cyclohexyloxy group in this compound would likely influence the adsorption geometry on a catalyst surface and could potentially affect the relative energies of the intermediates and transition states, but the fundamental steps of nitro group reduction are expected to be similar.

Ether Cleavage:

The cleavage of the ether linkage in this compound is typically achieved under strong acidic conditions, such as with HI or HBr. pressbooks.pubmasterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, which makes it a better leaving group. pressbooks.pubmasterorganicchemistry.com For a secondary ether like the cyclohexyloxy group, the subsequent step is an S\textsubscript{N}2 attack by a nucleophile (e.g., I⁻) on the less sterically hindered carbon atom. pressbooks.pub However, if the reaction conditions favor the formation of a stable carbocation, an S\textsubscript{N}1 mechanism can occur. libretexts.orglibretexts.org Computational studies can model the energies of the intermediates and transition states for both S\textsubscript{N}1 and S\textsubscript{N}2 pathways to predict the most likely mechanism under specific conditions. For aryl alkyl ethers, cleavage almost invariably results in a phenol (B47542) and an alkyl halide because the carbon-oxygen bond of the aromatic ring is stronger and the sp²-hybridized carbon is resistant to nucleophilic attack. libretexts.orglibretexts.org

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation and characterization of molecules like this compound.

NMR Spectra:

The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT. bohrium.commdpi.com The accuracy of these predictions depends on the choice of the density functional, the basis set, and the inclusion of solvent effects. mdpi.comnih.govresearchgate.net For substituted benzenes, the electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic protons and carbons. stackexchange.com The ortho and para positions are particularly deshielded. stackexchange.com The cyclohexyloxy group would also have a distinct signature in both the ¹H and ¹³C NMR spectra.

For validation, the calculated chemical shifts are compared with experimental data. A good correlation between the predicted and experimental values confirms the structural assignment. bohrium.com Studies on a variety of organic molecules have shown that with appropriate computational methodologies, root-mean-square deviations (RMSD) between predicted and experimental shifts can be as low as 0.07 to 0.19 ppm for ¹H and 0.5 to 2.9 ppm for ¹³C. mdpi.com

Interactive Data Table: Predicted vs. Experimental NMR Shifts

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C-1 (C-O) | ~150-155 | (data not available) | - | - |

| C-2 (C-N) | ~140-145 | (data not available) | - | - |

| Aromatic CH | ~120-135 | (data not available) | ~7.0-8.0 | (data not available) |

| Cyclohexyl CH-O | ~75-80 | (data not available) | ~4.0-4.5 | (data not available) |

| Cyclohexyl CH₂ | ~20-35 | (data not available) | ~1.2-2.0 | (data not available) |

IR Spectra:

The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of a molecule. DFT calculations can predict these frequencies with a reasonable degree of accuracy. dtic.milnih.govresearchgate.net The predicted spectra can be used to assign the bands observed in an experimental IR spectrum. longdom.org For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the nitro group, C-O-C stretching of the ether linkage, and various vibrations of the aromatic ring and the cyclohexyl group.

For instance, the nitro group typically shows strong absorption bands around 1520 cm⁻¹ and 1350 cm⁻¹. The ether C-O stretching is usually found around 1250 cm⁻¹. mdpi.com Computational predictions, often scaled by an empirical factor to better match experimental data, can help to precisely assign these and other less obvious vibrational modes. researchgate.net The validation of the predicted IR spectrum is achieved by comparing it with an experimental spectrum, such as one obtained by Fourier-transform infrared (FTIR) spectroscopy. longdom.org

Interactive Data Table: Predicted vs. Experimental IR Frequencies

Similar to the NMR data, a comprehensive, validated IR dataset for this compound is not publicly available. The table below exemplifies the expected results from a comparative computational and experimental study.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| NO₂ asymmetric stretch | ~1520-1550 | (data not available) |

| NO₂ symmetric stretch | ~1340-1370 | (data not available) |

| C-O-C asymmetric stretch | ~1240-1270 | (data not available) |

| C-O-C symmetric stretch | ~1050-1080 | (data not available) |

| Aromatic C-H stretch | ~3000-3100 | (data not available) |

| Cyclohexyl C-H stretch | ~2850-2950 | (data not available) |

Derivatization and Applications in Complex Organic Synthesis

Synthesis of Novel Analogs and Derivatives

1-(Cyclohexyloxy)-2-nitrobenzene serves as a foundational scaffold for the synthesis of various substituted benzene (B151609) derivatives. The presence of the nitro group, a strong electron-withdrawing group, facilitates certain transformations while directing others, and the bulky cyclohexyloxy ether provides steric influence and can be modified or cleaved.

Research has shown that the aromatic ring can undergo further substitution, although the deactivating nature of the nitro group makes electrophilic substitution challenging. A more common approach to derivatization involves reactions of the existing functional groups. For instance, the reduction of the nitro group to an amine opens up a vast landscape of possible reactions, including acylation and sulfonylation. An example is the synthesis of N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide, a derivative that has been studied in the context of developing selective enzyme inhibitors. nih.gov

Another derivatization strategy involves C-H activation. Recent progress in transition-metal-free amination allows for the direct coupling of nitrobenzenes with various amines at the para-position relative to the nitro group. acs.org This C(sp2)-H/N-H cross-coupling reaction, proceeding via an aminyl radical mechanism, can be applied to synthesize 4-amino-1-(cyclohexyloxy)-2-nitrobenzene derivatives with high regioselectivity. acs.org

The following table summarizes key derivatization reactions:

Table 1: Derivatization of this compound

| Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|

| Sulfonylation (post-reduction) | 1. Reduction (e.g., Fe/HCl) 2. Methanesulfonyl chloride | N-Aryl-methanesulfonamides | nih.gov |

| C-H Amination | Primary/secondary amines, oxidant | 4-Nitro-N-arylamines | acs.org |

Utility as Building Blocks for Heterocyclic Systems

One of the most significant applications of this compound is its use as a precursor for the synthesis of heterocyclic compounds. The key transformation enabling this utility is the reduction of the ortho-nitro group to an amine, yielding 2-(cyclohexyloxy)aniline (B3001980). This aniline (B41778) derivative is a classic starting material for building various fused and non-fused heterocyclic rings.

The oxindole (B195798) framework is a privileged structure in many bioactive natural products and pharmaceuticals. mdpi.com A well-established route to oxindoles involves the cyclization of ortho-substituted anilines. The reduction of this compound to 2-(cyclohexyloxy)aniline provides a direct entry point to this pathway. For example, the resulting aniline can be reacted with α-chloroacetyl chloride to form an α-chloroacetanilide intermediate, which can then undergo intramolecular Friedel-Crafts cyclization to furnish the oxindole core.

Furthermore, the reduction of nitroarenes is a key step in modern desaturative approaches for oxindole synthesis. mdpi.com In these methods, a cyclohexanone (B45756) derivative is coupled with an amine, and a subsequent dehydrogenative aromatization/cyclization cascade yields the oxindole. While not starting directly with this compound, these methods highlight the importance of the nitro-to-amine conversion in accessing the necessary aniline precursors. mdpi.com

The unique spirocyclic architecture, where two rings share a single atom, is of great interest in medicinal chemistry due to its rigid, three-dimensional structure. wikipedia.org Spiro-oxindoles can be synthesized from isatins or other oxindole derivatives. By first preparing an oxindole from this compound, subsequent reactions can be employed to construct the spirocyclic system. For instance, condensation reactions at the C3-position of the oxindole ring with various cyclic ketones can lead to the formation of spiro-oxindoles.

Benzoxazines are a class of heterocyclic compounds formed from a phenol (B47542), an amine, and formaldehyde (B43269) via a Mannich-type condensation. acs.orgresearchgate.net To utilize this compound for benzoxazine (B1645224) synthesis, two main pathways can be envisioned. The first involves the reduction of the nitro group to an amine, followed by cleavage of the ether bond to yield 2-aminophenol. This intermediate can then be directly reacted with formaldehyde and a primary amine to form a 1,3-benzoxazine.

Alternatively, the 2-(cyclohexyloxy)aniline produced from the nitro reduction can be used directly. Reaction with a phenol and formaldehyde would lead to the formation of N-aryl benzoxazine derivatives. The synthesis of novel benzoxazine monomers and their subsequent polymerization is an active area of research. acs.orgrsc.org

The synthesis of pyridine (B92270) and pyrimidine (B1678525) rings often relies on condensation reactions involving aniline derivatives. researchgate.netacs.org The precursor, 2-(cyclohexyloxy)aniline, is thus a valuable intermediate for accessing these important heterocyclic systems.

Pyridine Synthesis: Several classic named reactions can be adapted for this purpose. For instance, in a modified Skraup synthesis, 2-(cyclohexyloxy)aniline could be reacted with α,β-unsaturated aldehydes or ketones in the presence of an oxidizing agent to construct a fused quinoline (B57606) ring system, which is a type of benzo-fused pyridine. Modern methods also allow for the direct, single-step conversion of N-aryl amides (prepared from the aniline) into substituted pyridines. acs.orgorganic-chemistry.org

Pyrimidine Synthesis: Pyrimidine derivatives can be synthesized through reactions like the Biginelli or Pinner reaction. mdpi.comnih.govgrowingscience.com A common strategy involves the reaction of an amidine with a 1,3-dicarbonyl compound. The aniline derived from this compound can be converted into the corresponding formamidine, which can then undergo cyclocondensation to build the pyrimidine ring. The pyrazolo[3,4-d]pyrimidine scaffold, known for its pharmacological properties, has been synthesized from precursors related to N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide, demonstrating a direct link between derivatives of the title compound and pyrimidine-based heterocycles. nih.gov

Strategies for Chiral Synthesis Utilizing the Cyclohexyl Moiety

The cyclohexyl group, while achiral itself, offers several handles for introducing chirality into a synthetic sequence. Strategies for chiral synthesis can be broadly categorized into three approaches: using a chiral starting material (chiral pool synthesis), employing a chiral auxiliary, or using a chiral catalyst.

Chiral Pool Synthesis: One could start with an enantiomerically pure cyclohexanol (B46403) derivative, such as a chiral substituted cyclohexanol, to prepare the initial ether. This would embed chirality into the molecule from the outset. For example, the asymmetric synthesis of amino acids containing a cyclohexyl residue has been achieved by radical addition to a chiral substrate. researchgate.net

Chiral Auxiliaries: The cyclohexyl ring can be derivatized to act as a chiral auxiliary. For instance, (±)-trans-2-trityl-1-cyclohexanol has been developed as a chiral auxiliary that induces high diastereoselectivity in permanganate-mediated oxidative cyclization reactions. researchgate.net By attaching such a modified chiral cyclohexyl group, one could direct the stereochemical outcome of subsequent reactions on other parts of the molecule before cleaving the auxiliary. A review of cyclohexyl-based chiral auxiliaries highlights their broad applicability in asymmetric synthesis. acs.org

Chiral Catalysis: Perhaps the most versatile approach is the use of a chiral catalyst to perform an asymmetric reaction on a substrate containing the cyclohexyl moiety. For example, the enantioselective synthesis of chiral spirobiindanes featuring a fused cyclohexyl ring has been accomplished via Ir-catalyzed asymmetric hydrogenation. acs.orgnih.gov Similarly, chiral pyridine-derived ligands are instrumental in asymmetric catalysis, and ligands incorporating a cyclohexyl group could influence the chiral environment of the metal center. acs.orgrsc.org In the context of synthesizing chiral oxindoles, organocatalysts are frequently used to control the enantioselective addition of nucleophiles to isatin (B1672199) imines, a reaction that could be applied to derivatives of this compound. bohrium.comnih.gov

Functional Group Interconversions of the Nitro and Ether Groups

The nitro and ether functional groups in this compound are amenable to a variety of selective transformations, which is key to its utility as a synthetic intermediate.

Nitro Group Interconversion: The most common and synthetically useful transformation of the aromatic nitro group is its reduction to a primary amine (aniline). researchgate.net This conversion dramatically changes the electronic properties of the benzene ring, turning a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing group. researchgate.net A wide range of reagents can effect this reduction, with the choice often depending on the presence of other sensitive functional groups. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel is highly efficient. researchgate.net Chemical reduction using metals in acidic media, such as iron (Fe) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), is also widely employed and tolerates many functional groups. youtube.comrsc.org

Ether Group Interconversion: The cyclohexyloxy group is an aryl alkyl ether. The cleavage of such ethers is a standard transformation in organic synthesis. The C(aryl)-O bond is strong due to the sp² hybridization of the carbon and resonance stabilization. Therefore, cleavage typically occurs at the C(alkyl)-O bond. This is achieved by treatment with strong protic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). researchgate.netacs.orgorganic-chemistry.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) on the cyclohexyl carbon in an Sₙ2 or Sₙ1-type mechanism. The products of this cleavage are 2-nitrophenol (B165410) and a cyclohexyl halide. acs.org This reaction provides a method to unmask a phenolic hydroxyl group, which can then be used in subsequent synthetic steps.

Table 2: Key Functional Group Interconversions

| Functional Group | Transformation | Reagents | Product | Reference |

|---|---|---|---|---|

| Nitro (-NO₂) | Reduction to Amine | H₂, Pd/C (or PtO₂, Raney Ni) | 2-(Cyclohexyloxy)aniline | researchgate.netresearchgate.net |

| Fe/HCl or SnCl₂/HCl | 2-(Cyclohexyloxy)aniline | researchgate.netrsc.org | ||

| Ether (-O-Cyclohexyl) | Cleavage | HBr or HI (conc., heat) | 2-Nitrophenol + Cyclohexyl bromide/iodide | acs.orgorganic-chemistry.org |

Environmental and Bioremediation Research Perspectives

Biodegradation Pathways and Mechanisms

The biodegradation of nitroaromatic compounds is a key area of study for the remediation of contaminated sites. cswab.org Microorganisms have evolved diverse strategies to metabolize these compounds, which can serve as sources of carbon, nitrogen, and energy. asm.orgasm.org The presence of the nitro group, an electron-withdrawing functional group, makes these compounds generally resistant to oxidative degradation. asm.org

Aerobic and Anaerobic Degradation

The degradation of nitroaromatic compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, often involving specialized enzymes like nitroreductases, monooxygenases, and dioxygenases. mdpi.com

Aerobic Degradation: In aerobic environments, bacteria have developed several strategies to metabolize nitroaromatic compounds. nih.gov One common pathway involves the initial oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of catechols. researchgate.net These intermediates are then further degraded through ring cleavage pathways. researchgate.net Another strategy is the reduction of the nitro group to a hydroxylamine, which can then be rearranged to an aminophenol. nih.gov For instance, the aerobic degradation of nitrobenzene (B124822) can proceed through a partial reductive pathway to form 2-aminophenol, which is then subject to meta-ring cleavage. researchgate.netresearchgate.net

Anaerobic Degradation: Under anaerobic conditions, the primary transformation of nitroaromatic compounds is the reduction of the nitro group. mdpi.com This reduction can proceed through nitroso and hydroxylamino intermediates to form the corresponding amines. nih.gov For example, the anaerobic biodegradation of nitrobenzene results in the formation of aniline (B41778). nih.gov While some anaerobic bacteria can utilize nitroaromatic compounds as a nitrogen source, complete mineralization to carbon dioxide or methane (B114726) often requires a consortium of different microbial species. nih.govmdpi.com The initial reduction of the nitro group to an amino group is a critical first step in the anaerobic biodegradation of many nitroaromatic compounds. mdpi.com

Coupling anaerobic and aerobic processes can be a valuable strategy for the complete biodegradation of some nitroaromatic compounds, as the products of anaerobic reduction, such as aniline, may be more amenable to aerobic degradation. nih.gov

Microbial Metabolism of Nitroaromatics

Microorganisms, including bacteria, fungi, yeast, and algae, have demonstrated the ability to degrade a variety of nitroaromatic compounds. mdpi.com Bacteria, in particular, have been extensively studied for their capacity to use these compounds as growth substrates. nih.govasm.org

The number of nitro groups on the aromatic ring influences the compound's susceptibility to bacterial degradation. mdpi.com An increase in the number of nitro groups makes the aromatic ring more electron-deficient and, consequently, more resistant to oxidative attack by dioxygenases. mdpi.com

Several bacterial genera have been identified with the ability to degrade nitroaromatic compounds. For example, Pseudomonas species have been shown to metabolize nitrobenzene through different pathways. Pseudomonas pseudoalcaligenes JS45 utilizes a reductive pathway, while Comamonas sp. JS765 employs an oxidative route. researchgate.netresearchgate.net Fungi, such as the lignin-degrading fungus Phanerochaete chrysosporium, are also capable of degrading a range of nitroaromatic compounds. mdpi.com

The key enzymes involved in these metabolic pathways include:

Nitroreductases: These enzymes catalyze the reduction of the nitro group to an amino group. mdpi.com

Monooxygenases and Dioxygenases: These enzymes introduce oxygen atoms into the aromatic ring, often leading to the removal of the nitro group as nitrite. nih.govmdpi.com

Intermediate Metabolite Identification

The identification of intermediate metabolites is crucial for elucidating the biodegradation pathways of nitroaromatic compounds. Various analytical techniques are employed for this purpose.

In the degradation of nitrobenzene, several key intermediates have been identified. Under aerobic conditions, the initial products of dioxygenase attack are catechols. researchgate.net The reductive pathway of nitrobenzene degradation proceeds through nitrosobenzene (B162901) and hydroxylaminobenzene to form 2-aminophenol, which is then cleaved to 2-aminomuconic semialdehyde. researchgate.netnih.gov This semialdehyde is further oxidized to 2-aminomuconate and then deaminated to 4-oxalocrotonic acid, which is subsequently metabolized to pyruvate (B1213749) and acetaldehyde. nih.gov

In the case of other nitroaromatics, such as 4-nitrotoluene, metabolic intermediates like 4-nitrobenzyl alcohol, 4-nitrobenzaldehyde, and 4-nitrobenzoic acid have been identified during degradation by Phanerochaete chrysosporium. mdpi.com The degradation of 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene (B127279) by certain bacteria proceeds through the formation of methylnitrocatechols. nih.gov

The table below summarizes some of the common intermediate metabolites identified during the biodegradation of nitroaromatic compounds.

| Parent Compound | Intermediate Metabolites |

| Nitrobenzene | Nitrosobenzene, Hydroxylaminobenzene, 2-Aminophenol, 2-Aminomuconic semialdehyde, Catechol |

| 4-Nitrotoluene | 4-Nitrobenzyl alcohol, 4-Nitrobenzaldehyde, 4-Nitrobenzoic acid |

| 2,4-Dinitrotoluene | Methylnitrocatechols |

Photodegradation Processes in Aqueous and Atmospheric Environments

Photodegradation is another important process that can contribute to the transformation of nitroaromatic compounds in the environment. This process involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. nih.govbohrium.com

In aqueous environments , the direct photolysis of nitroaromatic compounds is often slow. nih.gov However, the process can be significantly enhanced by the presence of other substances, such as hydrogen peroxide (H₂O₂), in what is known as the UV/H₂O₂ process. nih.govnih.gov This process generates highly reactive hydroxyl radicals (•OH) that can effectively degrade these pollutants. nih.gov The photodegradation of nitrobenzene in aqueous solutions can lead to the formation of various intermediates, including nitrophenols, nitrohydroquinone, nitrocatechol, and eventually smaller organic acids and inorganic ions. nih.govnih.gov The distribution of nitrophenol isomers from nitrobenzene photolysis often follows the order of para- > meta- > ortho-nitrophenol. nih.gov The degradation kinetics of nitrobenzene and nitrophenols in the initial stages typically follow first-order kinetics. nih.gov

In the atmosphere , nitroaromatic compounds can exist in aerosols and are subject to photolysis, which is a major degradation pathway during the daytime. bohrium.com The photolysis of solid nitroaromatic compounds can lead to the formation of reactive nitrogen species such as nitrous acid (HONO) and nitrogen oxides (NOx). bohrium.comacs.org The presence of other organic compounds in aerosols can influence the rate and products of photodegradation. bohrium.com For example, some organic compounds can accelerate the photodegradation of nitroaromatic compounds. bohrium.com

Environmental Monitoring and Analytical Quantification Methodologies

Effective monitoring and quantification of nitroaromatic compounds in various environmental matrices are essential for assessing the extent of contamination and the efficacy of remediation efforts. A variety of analytical techniques are utilized for this purpose.

Commonly employed analytical methods include:

High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation and quantification of nitroaromatic compounds and their degradation products in aqueous samples. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for the analysis of volatile and semi-volatile nitroaromatic compounds and their metabolites, providing both quantification and structural identification. researchgate.netnih.gov

Ion Chromatography (IC): Used for the determination of inorganic ions, such as nitrate (B79036) and nitrite, which are often end-products of nitroaromatic compound degradation. researchgate.net

These analytical techniques are crucial for tracking the fate of 1-(Cyclohexyloxy)-2-nitrobenzene and other related compounds in the environment and for evaluating the performance of bioremediation and photodegradation processes.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems

The transformation of 1-(Cyclohexyloxy)-2-nitrobenzene, particularly its reduction to the corresponding aniline (B41778) (2-cyclohexyloxyaniline), is a critical step for its use in further synthesis. nih.gov Future research is intensely focused on creating more efficient and selective catalytic systems to drive this and other transformations.

The development of novel catalytic systems is moving beyond traditional methods, with a significant emphasis on enhancing efficiency, selectivity, and sustainability. For the reduction of nitroaromatics like this compound, researchers are exploring a variety of advanced catalysts.

One promising area is the use of non-noble metal catalysts, which offer a cost-effective and more sustainable alternative to precious metal catalysts like palladium and platinum. Iron-based catalysts, for instance, have shown considerable promise. An iron(salen) complex has been demonstrated to effectively catalyze the reduction of various nitro compounds at room temperature. nih.gov The versatility of this system is highlighted by its ability to chemoselectively reduce the nitro group in the presence of other sensitive functionalities by simply changing the reducing agent from a borane (B79455) to a silane. nih.gov

Another avenue of exploration is the use of bimetallic catalysts. Combining a non-noble metal like copper with a noble metal such as palladium can lead to synergistic effects, enhancing catalytic activity and selectivity. mdpi.com Theoretical studies suggest that the reaction mechanism can be tuned by the choice of metals, with non-noble metals often proceeding through direct N-O bond dissociation, while noble metals may require hydrogen activation. mdpi.com

Furthermore, N-heterocyclic carbenes (NHCs) are being investigated as stabilizing ligands for metal nanoparticles, creating highly active and selective catalysts. Gold nanoparticles protected by triimidazotriazinylidene carbenes, supported on titania, have demonstrated exceptional activity and selectivity in the reduction of nitrobenzene (B124822) to aniline at ambient temperature and pressure. chemrxiv.org

The following table summarizes potential catalytic systems applicable to the reduction of this compound, based on studies of similar nitroaromatic compounds.

| Catalyst Type | Example | Key Advantages | Potential Application to this compound |

| Non-Noble Metal | Iron(salen) Complex nih.gov | Cost-effective, sustainable, chemoselective. | Selective reduction to 2-cyclohexyloxyaniline in the presence of other functional groups. |

| Bimetallic | Copper-Palladium/SiO₂ mdpi.com | Enhanced activity and selectivity, tunable mechanism. | Efficient and controlled reduction under milder conditions. |

| NHC-Stabilized | (NHC)-protected Au Nanoparticles/TiO₂ chemrxiv.org | High activity and selectivity at room temperature. | Highly efficient conversion to 2-cyclohexyloxyaniline with minimal byproducts. |

Future work will likely focus on tailoring these catalytic systems specifically for this compound, optimizing reaction conditions to maximize yield and purity of the desired products.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. High-level computational methods, such as Density Functional Theory (DFT), are being employed to gain deep insights into the electronic properties, reactivity, and reaction mechanisms of substituted nitrobenzenes. nih.govmdpi.comunpatti.ac.id

For instance, computational studies have been used to elucidate the intricate details of catalytic cycles, such as the iron-catalyzed reduction of nitro compounds. nih.gov By modeling the transition states and reaction intermediates, researchers can identify the rate-limiting steps and rationally design more efficient catalysts. nih.gov

Furthermore, computational models can predict how substituents on the benzene (B151609) ring influence the chemical properties of nitroaromatic compounds. Studies have shown that the nature of a para-substituent can control properties such as reduction potential, ionization energy, and proton affinity by modulating the electronic structure of the molecule. nih.gov While this compound has an ortho-substituent, similar principles of electronic influence apply.

The electronic structure and decomposition pathways of nitrobenzene and its derivatives have also been investigated using advanced methods like the multi-state second-order perturbation (MS-CASPT2) theory. acs.org These studies provide fundamental understanding of the molecule's stability and potential reaction pathways under different conditions. acs.org

The table below outlines the potential applications of various computational methods to the study of this compound.

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) nih.govmdpi.comunpatti.ac.id | Elucidation of reaction mechanisms for synthesis and reduction. | Identification of transition states, reaction intermediates, and rate-limiting steps. |

| High-Level G3(MP2) Method nih.gov | Prediction of electronic properties. | Understanding the influence of the cyclohexyloxy group on reduction potential and reactivity. |

| Multi-State CASPT2 Theory acs.org | Analysis of electronic structure and decomposition pathways. | Prediction of photophysical properties and thermal stability. |

Future computational work will likely focus on building a comprehensive model of this compound to predict its behavior in various chemical environments, thereby guiding the experimental design of new synthetic routes and applications.

Integration with Materials Science for Functional Molecules